molecular formula C12H9N3O4 B11991071 2-(3,4-Dinitrobenzyl)pyridine CAS No. 136133-84-1

2-(3,4-Dinitrobenzyl)pyridine

Cat. No.: B11991071
CAS No.: 136133-84-1
M. Wt: 259.22 g/mol
InChI Key: UGKKIRQDCJVCPH-UHFFFAOYSA-N
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Description

2-(3,4-Dinitrobenzyl)pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a 3,4-dinitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dinitrobenzyl)pyridine typically involves the nitration of benzylpyridine. The process begins with the addition of benzylpyridine to a solution of sulfuric acid, followed by the careful addition of fuming nitric acid while maintaining a low temperature. The reaction mixture is then allowed to stand at room temperature before being heated in a water bath. The product is isolated by pouring the reaction mixture into crushed ice and neutralizing with aqueous ammonia. The organic layer is then dried and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dinitrobenzyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products

    Oxidation: Formation of dinitrobenzyl derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 2-(3,4-diaminobenzyl)pyridine.

    Substitution: Formation of substituted benzylpyridine derivatives.

Scientific Research Applications

2-(3,4-Dinitrobenzyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dinitrobenzyl)pyridine involves its interaction with molecular targets through its nitro and pyridine groups. The nitro groups can undergo redox reactions, while the pyridine ring can participate in coordination with metal ions. These interactions can lead to various biological and chemical effects, depending on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dinitrobenzyl)pyridine
  • 2-(4-Nitrobenzyl)pyridine
  • 2-(2-Nitrobenzyl)thiopyridine

Uniqueness

2-(3,4-Dinitrobenzyl)pyridine is unique due to the specific positioning of the nitro groups on the benzyl ring, which can influence its reactivity and interaction with other molecules. This distinct structure can result in different chemical and biological properties compared to similar compounds .

Properties

CAS No.

136133-84-1

Molecular Formula

C12H9N3O4

Molecular Weight

259.22 g/mol

IUPAC Name

2-[(3,4-dinitrophenyl)methyl]pyridine

InChI

InChI=1S/C12H9N3O4/c16-14(17)11-5-4-9(8-12(11)15(18)19)7-10-3-1-2-6-13-10/h1-6,8H,7H2

InChI Key

UGKKIRQDCJVCPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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